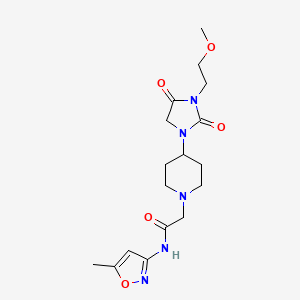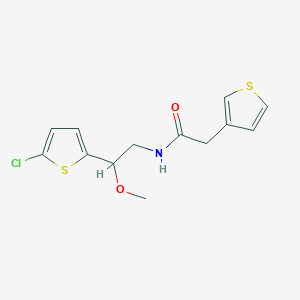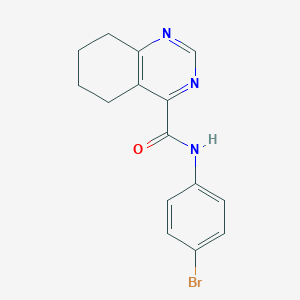
O-(2-metilbutil)hidroxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2-methylbutyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
O-(2-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: O-(2-methylbutyl)hydroxylamine is used in the production of specialty chemicals and intermediates for various industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-(2-methylbutyl)hydroxylamine can be synthesized through the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method involves the use of tert-butyl N-hydroxycarbamate as a precursor, which undergoes O-alkylation to form the desired product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: O-(2-methylbutyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other nitrogen-containing derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: O-(2-methylbutyl)hydroxylamine can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium-catalyzed O-arylation reactions with aryl chlorides, bromides, and iodides are typical.
Major Products Formed:
Oxidation: Oximes and related nitrogen-containing compounds.
Reduction: Primary amines.
Substitution: O-arylhydroxylamines and other substituted hydroxylamines.
Mecanismo De Acción
The mechanism of action of O-(2-methylbutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers. This reactivity is facilitated by the presence of the 2-methylbutyl group, which enhances the nucleophilicity of the hydroxylamine moiety .
Comparación Con Compuestos Similares
Hydroxylamine: The parent compound of O-(2-methylbutyl)hydroxylamine, known for its use in the synthesis of oximes and other nitrogen-containing compounds.
O-alkylhydroxylamines: Compounds where the hydroxylamine group is substituted with various alkyl groups.
O-arylhydroxylamines: Compounds where the hydroxylamine group is substituted with aryl groups.
Uniqueness: O-(2-methylbutyl)hydroxylamine is unique due to the presence of the 2-methylbutyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of sterically hindered nitrogen-containing compounds .
Propiedades
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)


![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)


![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride](/img/structure/B2366545.png)
